(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H14FNO4 and its molecular weight is 327.311. The purity is usually 95%.
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Scientific Research Applications
Bioactive Molecule Encapsulation
This compound's framework is studied for encapsulating bioactive molecules within metal-organic frameworks (MOFs) for controlled release in topical drug delivery systems. The method demonstrates efficient encapsulation and potential applications for antibacterial treatment and skin cancer therapy through controlled release mechanisms under simulated conditions. This approach underscores the compound's utility in designing targeted delivery systems with potential for enhancing therapeutic efficacy and reducing side effects (Noorian, Hemmatinejad, & Navarro, 2020).
Advanced Drug Loading and Release
The compound's structural analogs have demonstrated outstanding drug loading capacities in water-stable microporous MOFs, showcasing high efficiency and satisfactory release capabilities for therapeutic agents like 5-fluorouracil. This reveals the compound's relevance in developing robust drug carriers that offer negligible cytotoxicity effects, highlighting its potential in creating more effective and safer pharmaceutical formulations (Bag, Wang, Chen, & Cao, 2016).
Pharmaceutical Analysis and Stability
In pharmaceutical research, the compound and its derivatives have been subjects of stability indicating high-performance liquid chromatography (HPLC) methods for determining novel fluoroquinolone dimers as potential antibacterial agents. The development of these analytical methods facilitates the precise and reliable determination of such compounds, ensuring the quality and safety of new antibacterial drugs (Khan, Reddy, Ravindra, Reddy, & Dubey, 2012).
Fluorescence Imaging and Sensing
Research into derivatives of this compound has led to the development of fluorogenic molecules for imaging RNA, enhancing the understanding of biological processes at the molecular level. Such studies contribute to the advancements in bioimaging techniques, allowing for the visualization of cellular mechanisms and the potential development of diagnostic tools (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).
Synthesis and Chemical Properties
The compound also plays a role in the synthesis of various derivatives through palladium-catalyzed reactions, illustrating its versatility in organic synthesis. Such research paves the way for the discovery of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILGJDQPQVLKS-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.